5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-(pyridin-4-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-9(10(15)16)12-13-14(7)6-8-2-4-11-5-3-8/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAXAFQROLQXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: Both the triazole and pyridine rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution could introduce various functional groups onto the triazole or pyridine rings.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising antimicrobial and anticancer properties:
Antimicrobial Activity:
Research indicates that compounds containing triazole rings exhibit significant antimicrobial effects against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 |
| Escherichia coli | 3.12–12.5 |
| Pseudomonas aeruginosa | 8 |
These results suggest potential effectiveness against resistant bacterial strains, making it a candidate for further development as an antibiotic agent.
Anticancer Activity:
In vitro studies have shown that derivatives of this compound inhibit the growth of various cancer cell lines. A notable study screened a panel of 60 human cancer cell lines and demonstrated significant cytotoxic effects, indicating potential as an anticancer agent.
Agricultural Applications
The compound can be utilized in the development of agrochemicals , particularly as a component in fungicides and herbicides due to its biological activity against fungal pathogens. The triazole structure is known for its ability to disrupt fungal cell wall synthesis.
In Vitro Studies
A study demonstrated that the compound exhibited cytotoxic effects on human leukemic T-cells, inducing apoptosis through mitochondrial membrane potential disruption and DNA fragmentation . This highlights its potential in cancer therapy.
Synthesis and Characterization
The synthesis involves reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with pyridin-4-ylmethyl chloride under controlled conditions (e.g., DMF solvent at elevated temperatures). Characterization techniques such as X-ray diffraction confirm the structural integrity of synthesized compounds .
Mechanism of Action
The mechanism of action of 5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid will depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole and pyridine rings can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Substituent Effects on Tautomerism and Reactivity
- 5-Formyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (): This compound undergoes ring-chain tautomerism, with ~80% existing as the linear acid and ~20% as a cyclic hemiacetal (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one) in solution.
- Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate ():
The formyl group at position 5 increases electrophilicity, enabling condensations for synthesizing fused heterocycles (e.g., triazolo[4,5-d]pyridazin-4-ones). The methyl group in the target compound reduces reactivity but improves metabolic stability .
Coordination Chemistry and Metal Binding
- 5-Methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Acts as a bidentate ligand (N,O-coordination) in Mn(II) complexes.
- Sodium salts of positional isomers ():
Ethyl 5-methyl-1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-3-carboxylate (P1) and 4-carboxylate (P2) derivatives exhibit distinct coordination behaviors due to carboxylate positioning. The 4-carboxylate isomer (as in the target compound) likely has stronger metal-binding capacity .
Antiproliferative Effects
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Shows moderate activity against NCI-H522 lung cancer cells (GP = 62.47%) due to zwitterionic properties enhancing cell permeability.
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ():
Exhibits higher activity (GP = 68.09%) attributed to the electron-withdrawing CF₃ group. The methyl group in the target compound is less electron-withdrawing, suggesting reduced potency but possibly better pharmacokinetics .
Enzyme Inhibition
- 1-(2-Acetylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ():
Inhibits the Wnt/β-catenin pathway. The pyridin-4-ylmethyl substituent in the target compound may enhance interactions with polar residues in the target protein due to pyridine’s basicity .
Physicochemical Properties
Biological Activity
5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (often abbreviated as 5-MPTCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
5-MPTCA is characterized by the presence of a triazole ring, a pyridine moiety, and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 218.22 g/mol. The unique structural features of this compound contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.22 g/mol |
| CAS Number | 1248975-23-6 |
Antimicrobial Properties
Research indicates that 5-MPTCA exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiviral Effects
5-MPTCA has also shown promising antiviral properties. It has been tested against several viruses, including influenza and herpes simplex virus (HSV), demonstrating the ability to inhibit viral replication. This activity may be attributed to its interaction with viral enzymes or receptors, thereby hindering the viral life cycle.
Anticancer Potential
The compound's anticancer activity has been a focal point in recent studies. In vitro assays reveal that 5-MPTCA can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
The biological activity of 5-MPTCA can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding: Its structural components allow it to bind effectively to receptors, modulating their activity.
- Signal Transduction Modulation: By affecting signaling pathways, 5-MPTCA can influence cellular responses to external stimuli.
Case Studies
-
Antimicrobial Study:
- In a study published in the Journal of Antimicrobial Chemotherapy, 5-MPTCA exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, indicating potential as a lead compound for antibiotic development.
-
Antiviral Research:
- A study in Virology Journal reported that 5-MPTCA significantly reduced HSV replication in vitro by over 70% at concentrations below cytotoxic levels, suggesting a favorable therapeutic index.
-
Cancer Research:
- Research published in Cancer Letters demonstrated that treatment with 5-MPTCA led to a significant decrease in cell viability in breast cancer cell lines, with IC50 values around 15 µM.
Synthesis and Industrial Applications
The synthesis of 5-MPTCA typically involves the Huisgen cycloaddition reaction between azides and alkynes under copper-catalyzed conditions. This "click chemistry" approach allows for efficient production with high yields. Industrial applications are promising due to its potential use as an intermediate in pharmaceutical development and other chemical industries.
Q & A
Q. What are the recommended synthetic routes for 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be optimized?
The synthesis typically involves cyclocondensation of precursors (e.g., ethyl acetoacetate derivatives) with substituted hydrazines, followed by hydrolysis to yield the carboxylic acid moiety. For example, analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis . To optimize purity:
- Use column chromatography or recrystallization (e.g., ethanol/water mixtures) for intermediate purification.
- Monitor reaction progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase).
- Confirm final purity (>95%) using NMR (DMSO-d₆ for solubility) and LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Look for pyridinylmethyl protons (δ 4.5–5.0 ppm, singlet) and triazole ring protons (δ 8.0–8.5 ppm). Carboxylic acid protons may appear as broad peaks (δ 12–13 ppm) .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- HRMS : Exact mass should match the molecular formula (e.g., C₁₁H₁₁N₅O₂ requires [M+H]⁺ = 258.0984) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental spectral data for this compound?
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can predict:
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
SAR studies require systematic variation of substituents:
- Pyridinylmethyl group : Replace with other aryl/heteroaryl groups (e.g., 4-trifluoromethylphenyl) to assess hydrophobic interactions .
- Triazole ring : Compare 1,2,3-triazole vs. pyrazole derivatives to evaluate heterocycle rigidity and hydrogen-bonding potential .
- Methyl substitution : Test methyl vs. ethyl/trifluoromethyl groups at the 5-position to probe steric and electronic effects . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes .
Q. How can researchers address low yields in multi-step syntheses of this compound?
Common bottlenecks include:
- Intermediate instability : Protect carboxylic acid intermediates as esters (e.g., ethyl ester) during cyclocondensation .
- Byproduct formation : Optimize reaction conditions (e.g., NaN₃ in DMF at 50°C for azide incorporation) to minimize side reactions .
- Scale-up challenges : Use flow chemistry for exothermic steps (e.g., diazotization) to improve safety and reproducibility .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar compounds?
Conflicting bioactivity data (e.g., IC₅₀ values) may stem from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solubility issues : Use DMSO stock solutions (<1% final concentration) to avoid precipitation in cell-based assays .
- Metabolic instability : Perform microsomal stability studies (e.g., human liver microsomes) to identify labile functional groups .
Q. Why do computational predictions of logP for this compound diverge from experimental values?
Differences arise due to:
- Tautomerism : The dominant tautomer (e.g., triazole vs. pyrazole form) affects hydrophobicity.
- Ionization state : Carboxylic acid deprotonation (pH-dependent) alters logP. Use pKa predictions (e.g., ACD/Labs) to adjust for ionization .
Methodological Tables
Table 1. Key Synthetic Parameters for Analog Optimization
Table 2. Spectral Benchmarks for Structural Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
